molecular formula C14H9NO2 B3059766 6-(3-Cyanophenyl)-2-formylphenol CAS No. 1258618-92-6

6-(3-Cyanophenyl)-2-formylphenol

Cat. No.: B3059766
CAS No.: 1258618-92-6
M. Wt: 223.23
InChI Key: OGDANKKNPVLHPK-UHFFFAOYSA-N
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Description

6-(3-Cyanophenyl)-2-formylphenol is an organic compound characterized by the presence of a cyanophenyl group and a formyl group attached to a phenol ring

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3-cyanophenyl isocyanate , are often used in the synthesis of various organic compounds, suggesting that they may interact with a wide range of molecular targets.

Mode of Action

It’s worth noting that cyanophenyl compounds are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the cyanophenyl group can act as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond .

Biochemical Pathways

Given its potential involvement in sm cross-coupling reactions , it may play a role in the synthesis of various organic compounds, thereby influencing multiple biochemical pathways.

Result of Action

As a potential participant in sm cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, which could have various effects depending on the specific context of the reaction.

Action Environment

The action of 6-(3-Cyanophenyl)-2-formylphenol, like many chemical reactions, can be influenced by various environmental factors. For example, the efficiency of SM cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Cyanophenyl)-2-formylphenol typically involves the reaction of 3-cyanophenylboronic acid with 2-formylphenol under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Cyanophenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products Formed

    Oxidation: 6-(3-Cyanophenyl)-2-carboxyphenol.

    Reduction: 6-(3-Cyanophenyl)-2-hydroxyphenol.

    Substitution: Various esters and ethers depending on the substituents used.

Scientific Research Applications

6-(3-Cyanophenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Cyanophenyl)-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a formyl group.

    6-(3-Cyanophenyl)-2-carboxyphenol: Similar structure but with a carboxyl group instead of a formyl group.

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

3-(3-formyl-2-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-8-10-3-1-4-11(7-10)13-6-2-5-12(9-16)14(13)17/h1-7,9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDANKKNPVLHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CC(=C2O)C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685043
Record name 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258618-92-6
Record name 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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